molecular formula C15H18O3 B1323840 trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-15-6

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323840
M. Wt: 246.3 g/mol
InChI Key: FLJWIBAXNGPNHL-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733741-15-6 and a molecular weight of 246.31 . The compound is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for “trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

Scientific Research Applications

Conformational Analysis

The intrinsic conformational preferences of related cyclopentane carboxylic acids have been explored through DFT calculations. These studies, like the one on 1-amino-2-phenylcyclopentane-1-carboxylic acid, help in understanding the structural and electronic properties of such compounds, which can be crucial in various chemical and biochemical applications (Casanovas et al., 2008).

Synthesis and Stereochemistry

The asymmetric synthesis of stereoisomers of related cyclopentane carboxylates, which includes understanding the stereochemical aspects, is another area of research. These synthesis methods are important for creating specific isomers with potential biological activity or for use in material science (Urones et al., 2004).

Potential as Isosteres in Drug Design

Cyclopentane derivatives are being investigated as isosteres for carboxylic acid functional groups in drug design. This application is significant as it offers a novel approach in the design of drug molecules, potentially impacting pharmacokinetics and pharmacodynamics (Ballatore et al., 2011).

Analysis of Environmental Contaminants

Methods involving cyclopentane carboxylic acid derivatives have been developed for quantifying environmental contaminants, such as pyrethroid insecticides in human urine. This application is crucial for environmental monitoring and understanding human exposure to these compounds (Baker et al., 2004).

properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWIBAXNGPNHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641338
Record name (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733741-15-6
Record name (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.